molecular formula C15H12N2O5S2 B4624086 3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No. B4624086
M. Wt: 364.4 g/mol
InChI Key: XGFYMHNHUOAPHS-IQQCYWCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that have garnered interest for their potential biological activities, particularly as anticancer agents. The interest in these compounds lies in their structural features, which are believed to interact with biological targets, leading to their potential therapeutic effects.

Synthesis Analysis

The synthesis of this compound involves multiple steps, starting from basic thiazolidinone scaffolds and incorporating various substituents, including the 4-nitrophenyl group. Buzun et al. (2021) synthesized a series of novel thiazolidinones with anticancer activity, highlighting the importance of the substituent's nature in the 5 position and the core heterocycle's 3 position for cytotoxicity levels (Buzun et al., 2021).

Molecular Structure Analysis

Studies involving X-ray powder diffraction and density functional theory (DFT) have been conducted to determine the molecular and solid-state structure of related compounds. These analyses provide insights into the compound's geometry, stability, and potential interactions with biological targets. For instance, Rahmani et al. (2017) characterized a similar compound using XRPD and DFT, highlighting its triclinic structure and potential for establishing various intermolecular interactions (Rahmani et al., 2017).

Chemical Reactions and Properties

Compounds of this class undergo various chemical reactions, including cycloaddition, condensation with aromatic aldehydes, and reactions with chloroacetyl chloride, leading to the formation of different derivatives with potential biological activities. Kandeel (2000) described several reactions leading to derivatives with varied properties, illustrating the compound's versatility in chemical synthesis (Kandeel, 2000).

Scientific Research Applications

Anticancer Activity

Compounds structurally related to "3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid" have been synthesized and evaluated for their anticancer activity. One study reported the synthesis of a series of novel thiazolidinones with significant antimitotic activity, showing sensitivity against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers. These compounds demonstrated low toxicity toward normal human blood lymphocytes, indicating a potential therapeutic application in cancer treatment (Buzun et al., 2021).

Antimicrobial Activity

Another area of research involves the evaluation of related compounds for antimicrobial activity. Thiazolidinone derivatives synthesized from biphenyl-4-carboxylic acid showed significant biological activity against Gram-negative and Gram-positive bacteria, as well as fungal strains. Among these, specific derivatives were identified as highly effective antimicrobial agents, suggesting their potential use in developing new antimicrobial treatments (Deep et al., 2014).

Luminescence Sensitization

Compounds incorporating thiophenyl-derivatized nitrobenzoic acid ligands have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies contribute to the development of materials with potential applications in luminescent devices and optical materials, highlighting the diverse utility of thiazolidinone derivatives in materials science (Viswanathan & Bettencourt-Dias, 2006).

Optical and Electronic Properties

Further research into the optical and electronic properties of novel d-π-A chromophores, including thiazolidinone derivatives, has been conducted. These studies focus on understanding intramolecular charge transfer characteristics and exploring the applications of these compounds in photovoltaic devices and organic electronics. The findings indicate the potential of these materials in enhancing the performance of organic solar cells and light-emitting devices (Jachak et al., 2021).

properties

IUPAC Name

3-[(5Z)-5-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S2/c18-13(19)8-9-16-14(20)12(24-15(16)23)3-1-2-10-4-6-11(7-5-10)17(21)22/h1-7H,8-9H2,(H,18,19)/b2-1+,12-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFYMHNHUOAPHS-IQQCYWCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=C2C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{(5Z)-5-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 2
3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 3
3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 4
3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 5
3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 6
3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.